3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate
Overview
Description
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a complex organic compound that combines a chromenone core with a furan carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorophenol with a suitable chromenone precursor, followed by esterification with furan-2-carboxylic acid. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials, such as polymers or coatings
Mechanism of Action
The mechanism of action of 3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate: Similar in structure but with an ethyl ester group instead of the chromenone core.
Methyl 5-[(2-chlorophenoxy)methyl]furan-2-carboxylate: Another related compound with a methyl ester group.
Uniqueness
3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is unique due to its combination of a chromenone core and a furan carboxylate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
[3-(2-chlorophenoxy)-4-oxochromen-7-yl] furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClO6/c21-14-4-1-2-5-15(14)27-18-11-25-17-10-12(7-8-13(17)19(18)22)26-20(23)16-6-3-9-24-16/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDULMZVLLWLIGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CO4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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